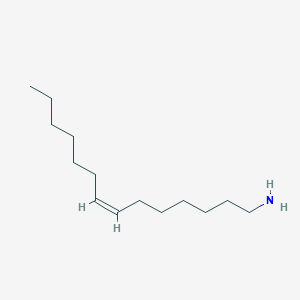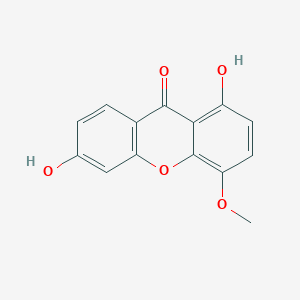
Cratoxyarborenone F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cratoxyarborenone F is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 6 and a methoxy group at position 4. It is isolated from Cratoxylum Sumatranum and exhibits cytotoxicity towards the KB (human oral epidermoid) cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a member of xanthones, a polyphenol and an aromatic ether.
Aplicaciones Científicas De Investigación
Cytotoxic Activities
Cratoxyarborenone F, along with other compounds such as cratoxyarborenones A-E, was isolated from Cratoxylum sumatranum. These compounds were identified as active constituents using the KB human cancer cell line cytotoxicity assay, indicating their potential use in cancer research and therapy (Seo et al., 2002).
Antioxidant Properties
Studies on Cratoxylum formosum, a related species, have revealed significant antioxidant activities. These properties are primarily attributed to the high amounts of phenolic compounds in the leaves. The extraction conditions optimized for the recovery of these phenolic compounds, including cratoxyarborenone F, suggest its potential in antioxidant research (Yingngam et al., 2015).
Anti-Amebic Activity
Cratoxyarborenone F, identified in Cratoxylum sumatranum, has shown promising anti-amebic activity against Entamoeba histolytica, a significant cause of human amebiasis. This discovery opens avenues for further research in the treatment of parasitic infections (Wardana et al., 2020).
Propiedades
Nombre del producto |
Cratoxyarborenone F |
|---|---|
Fórmula molecular |
C14H10O5 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1,6-dihydroxy-4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-10-5-4-9(16)12-13(17)8-3-2-7(15)6-11(8)19-14(10)12/h2-6,15-16H,1H3 |
Clave InChI |
ANQQUCRTGKYCDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=C(C=C3)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



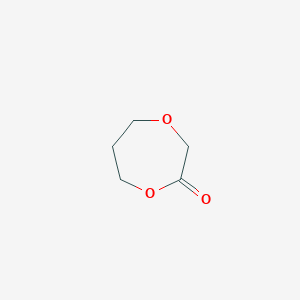
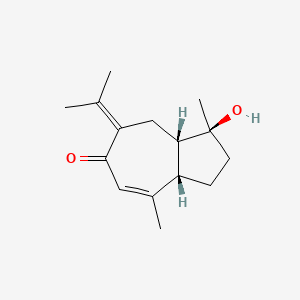
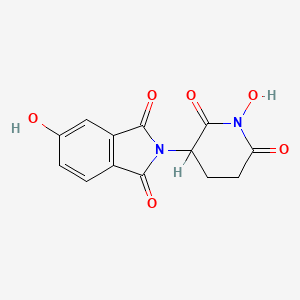
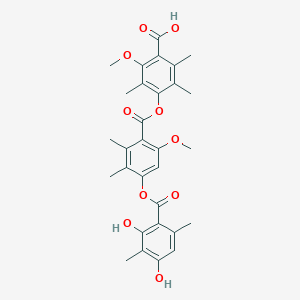
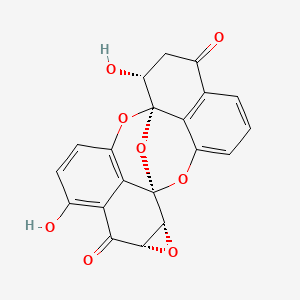
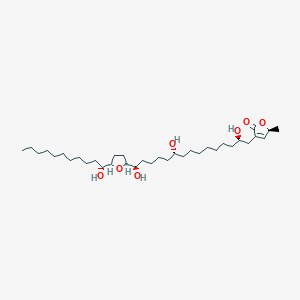
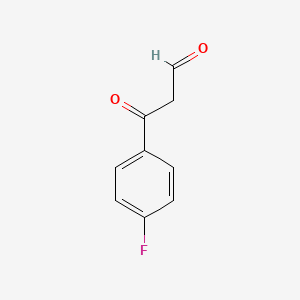
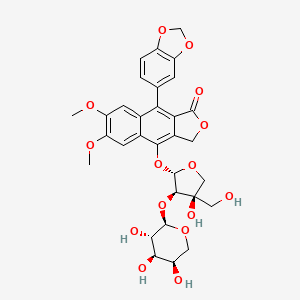
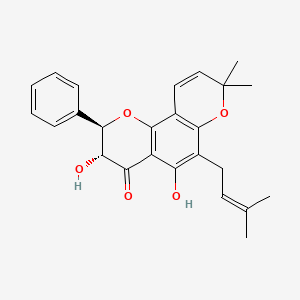
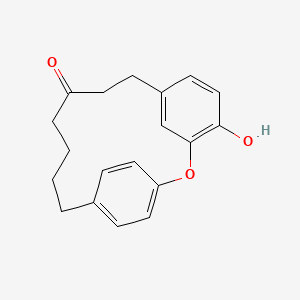
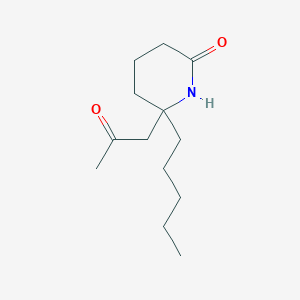

![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
